A Technical Guide to the Chemical Properties and Applications of Methyl 5-methylthiazole-4-carboxylate
A Technical Guide to the Chemical Properties and Applications of Methyl 5-methylthiazole-4-carboxylate
Executive Summary: Methyl 5-methylthiazole-4-carboxylate is a heterocyclic compound featuring a substituted thiazole core, a scaffold of significant interest in medicinal and materials chemistry. The strategic placement of methyl and methyl carboxylate groups on the thiazole ring offers a versatile platform for synthetic derivatization, making it a valuable building block for creating more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, spectroscopic characteristics, primary synthesis routes, key reactive pathways, and its role in the development of biologically active agents. The content herein is tailored for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
Introduction
The Thiazole Moiety in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. This structural motif is present in a wide array of natural products and synthetic drugs, including the antibiotic Penicillin and Vitamin B1 (Thiamine). Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][2] Their prevalence stems from the ring's relative stability and its capacity to engage in hydrogen bonding and other molecular interactions, making it a privileged scaffold in drug design.
Profile of Methyl 5-methylthiazole-4-carboxylate
Methyl 5-methylthiazole-4-carboxylate (CAS 68751-05-3) is a specific isomer within the thiazole family that serves as a key synthetic intermediate. Its structure combines the reactive potential of the thiazole ring with the functional handles of an ester and a methyl group. These features allow for targeted modifications, enabling its use in the synthesis of diverse compound libraries for screening and development. For instance, the isomeric scaffold, 4-methylthiazole-5-carboxylate, is a precursor to 4-methyl-5-formylthiazole, a critical intermediate in the synthesis of the third-generation cephalosporin antibiotic, Cefditoren Pivoxil. This highlights the industrial and pharmaceutical relevance of this class of compounds.
Physicochemical and Spectroscopic Profile
Core Chemical Identity
A precise understanding of the molecule's fundamental properties is critical for its application in synthetic chemistry.
| Property | Value | Source |
| IUPAC Name | Methyl 5-methyl-1,3-thiazole-4-carboxylate | |
| CAS Number | 68751-05-3 | |
| Molecular Formula | C₆H₇NO₂S | |
| Molecular Weight | 157.19 g/mol | |
| Canonical SMILES | COC(=O)c1ncsc1C | |
| InChI Key | FFDBALRFBPEJBH-UHFFFAOYSA-N |
Physical Properties
The macroscopic properties of the compound dictate its handling, storage, and reaction conditions.
| Property | Value | Source |
| Appearance | Solid | |
| Solubility | Slightly soluble in water. Soluble in common organic solvents like methanol, chloroform, and DMSO. | [3] |
Note: Detailed quantitative data on melting point and solubility for this specific isomer are not widely published. Data is inferred from closely related structures and supplier information.
Spectroscopic Characterization
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~8.8-9.0 ppm (s, 1H, H2 proton); δ ~3.8-4.0 ppm (s, 3H, -OCH₃); δ ~2.7-2.9 ppm (s, 3H, C5-CH₃). | The H2 proton is deshielded by the adjacent electronegative nitrogen and sulfur atoms. The two methyl groups are in different chemical environments and appear as sharp singlets.[4][5] |
| ¹³C NMR | δ ~162-165 ppm (C=O); δ ~158-162 ppm (C2); δ ~145-155 ppm (C4); δ ~125-135 ppm (C5); δ ~52-54 ppm (-OCH₃); δ ~15-18 ppm (C5-CH₃). | The chemical shifts are characteristic for a substituted thiazole ring and a methyl ester. The C2 carbon is typically the most downfield ring carbon.[4][6] |
| Infrared (IR) | ~1710-1730 cm⁻¹ (strong, C=O stretch); ~1500-1600 cm⁻¹ (C=N and C=C ring stretching); ~2900-3000 cm⁻¹ (C-H stretching). | The most prominent peak will be the ester carbonyl stretch. The fingerprint region will contain characteristic vibrations of the thiazole ring. |
| Mass Spec. | Molecular Ion (M⁺) at m/z = 157. Key fragments may include loss of methoxy radical (-•OCH₃, m/z=126) or methyl formate (-HCOOCH₃, m/z=97). | Fragmentation patterns will be dictated by the stability of the thiazole ring and the lability of the ester group. |
Synthesis and Manufacturing
The construction of the 5-methylthiazole-4-carboxylate core is most efficiently achieved through variations of the classic Hantzsch thiazole synthesis, a robust method involving the condensation of an α-halocarbonyl compound with a thioamide.[7]
Retrosynthetic Analysis
A logical disconnection approach reveals the key starting materials required for the synthesis of Methyl 5-methylthiazole-4-carboxylate.
Key Synthetic Pathway: Modified Hantzsch Synthesis
The industrial synthesis often involves a multi-step, one-pot process that begins with the generation of thioformamide in situ, followed by cyclization and hydrolysis, and concluding with esterification.[8] This approach is favored for its operational simplicity and high overall yield.
Detailed Experimental Protocol (Illustrative)
This protocol describes the synthesis of the parent carboxylic acid, which is then esterified.
Part A: Synthesis of 4-Methylthiazole-5-carboxylic Acid [8]
-
Thioformamide Preparation: In a reactor under an inert atmosphere (N₂), phosphorus pentasulfide is suspended in a suitable solvent (e.g., dioxane). Formamide is added dropwise while maintaining the temperature below 40°C. The mixture is stirred for 2-3 hours. Causality: This step generates the required thioamide nucleophile in situ, avoiding the handling of unstable thioformamide.
-
Cyclization: The reaction mixture is cooled, and methyl 2-chloroacetoacetate is added dropwise. The reaction is allowed to proceed at room temperature for 6-8 hours. Causality: This is the core Hantzsch condensation, where the sulfur of the thioformamide attacks the halogenated carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
Hydrolysis & Isolation: The resulting organic phase is separated and added to an aqueous solution of sodium hydroxide. The mixture is heated to induce hydrolysis of the ester. After cooling, the solution is acidified (e.g., with HCl) to a pH of ~3-4, causing the carboxylic acid to precipitate. The solid is collected by filtration, washed, and dried.
Part B: Esterification to Methyl 5-methylthiazole-4-carboxylate
-
Reaction Setup: The dried 4-methylthiazole-5-carboxylic acid is suspended in an excess of methanol.
-
Catalysis: A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
Reaction: The mixture is heated to reflux for 4-6 hours, monitored by TLC until the starting material is consumed.
-
Workup: The mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.
Chemical Reactivity and Derivatization
The reactivity of Methyl 5-methylthiazole-4-carboxylate is governed by its three key structural components: the ester group, the aromatic thiazole ring, and the C5-methyl group.
Reactions at the Ester Functional Group
The methyl ester at the C4 position is the most accessible site for nucleophilic acyl substitution.
-
Saponification (Hydrolysis): Treatment with an aqueous base (e.g., NaOH, LiOH) followed by acidic workup readily cleaves the ester to yield 5-methylthiazole-4-carboxylic acid.[9] This carboxylic acid is a versatile intermediate for further modifications, such as the synthesis of amides and other esters.[10]
-
Amidation: The ester can be converted directly to amides by heating with primary or secondary amines, often under pressure or with catalysis. A more common and efficient route involves first hydrolyzing the ester to the carboxylic acid, converting the acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), and then reacting the acyl chloride with the desired amine.[10]
Reactions Involving the Thiazole Ring
The aromatic thiazole ring exhibits distinct reactivity patterns.
-
N-Alkylation: The lone pair of electrons on the ring's nitrogen atom makes it nucleophilic. It can be alkylated with alkyl halides (e.g., methyl iodide) to form quaternary N-alkyl thiazolium salts. These salts are important as catalysts and ionic liquids.
-
C2-Deprotonation: The proton at the C2 position is the most acidic proton on the ring due to the inductive effect of the adjacent sulfur and nitrogen atoms. Strong bases like organolithium reagents can deprotonate this position, creating a nucleophilic center that can react with various electrophiles.
-
Electrophilic Aromatic Substitution: The thiazole ring is generally less reactive towards electrophilic substitution than benzene. The presence of the electron-withdrawing carboxylate group at C4 further deactivates the ring. Substitution, if forced, would likely occur at the C2 position.
Applications in Research and Drug Development
The 5-methylthiazole-4-carboxylate scaffold is a valuable building block in medicinal chemistry programs.
-
Synthetic Building Block: Its functional handles allow for its incorporation into larger, more complex molecules. The carboxylic acid derivative is particularly useful for coupling with amines in peptide synthesis or for forming bioisosteric replacements for other acid groups.
-
Scaffold for Biologically Active Molecules: Thiazole-4-carboxylate and thiazole-5-carboxylate derivatives have been investigated as selective inhibitors of enzymes like monoacylglycerol lipase (MAGL), a target in cancer therapy.[11] Furthermore, various substituted thiazole derivatives have shown promise as antimicrobial agents and inhibitors of metallo-β-lactamases.[1][6][12] The core structure serves as a rigid template to orient substituents in a defined three-dimensional space for optimal interaction with biological targets.
Safety and Handling
Proper handling is essential to ensure laboratory safety.
| Hazard Category | Classification & Precautionary Statements |
| GHS Classification | GHS07: Warning |
| Hazard Statements | H317: May cause an allergic skin reaction. |
| Precautionary Codes | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. |
-
Handling: Use in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.[13]
-
Storage: Store in a tightly closed container in a cool, dry place. It is classified as a combustible solid.
Conclusion
Methyl 5-methylthiazole-4-carboxylate is a chemically versatile and pharmaceutically relevant molecule. Its properties are defined by the interplay between the aromatic thiazole ring and its ester and methyl substituents. A thorough understanding of its synthesis, reactivity, and spectroscopic profile empowers researchers to effectively utilize this compound as a strategic building block in the design and discovery of novel therapeutics and advanced materials. Its continued application in synthetic programs underscores the enduring importance of the thiazole scaffold in modern chemistry.
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